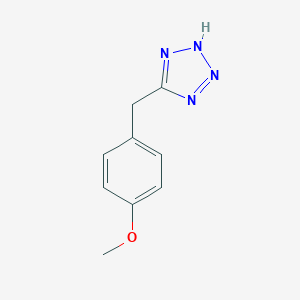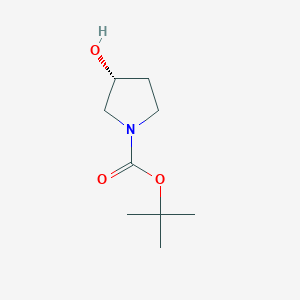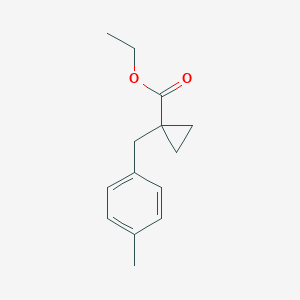
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate, also known as EMBC, is a cyclopropane derivative that has been of great interest to researchers due to its unique properties. This compound has been synthesized using several methods and has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has also been found to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate is not fully understood, but it is believed to inhibit various enzymes and proteins involved in cellular processes. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has also been found to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been found to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which may improve cognitive function. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has also been found to decrease the levels of reactive oxygen species, which may reduce oxidative stress and inflammation. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate is also relatively inexpensive compared to other compounds used in scientific research. However, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has some limitations. It has low solubility in water, which may limit its use in certain experiments. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has not been extensively studied in vivo, so its effects on living organisms are not well understood.
Zukünftige Richtungen
There are several future directions for research on Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate. One area of research is the development of more efficient synthesis methods for Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate. Another area of research is the study of the effects of Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate on living organisms, including its toxicity and potential therapeutic uses. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate may have applications in the development of new drugs for the treatment of neurological disorders and cancer.
Synthesemethoden
There are several methods for synthesizing Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate, but the most commonly used method involves the reaction of p-methylbenzylmagnesium chloride with ethyl cyclopropanecarboxylate. This reaction yields Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate as a white solid with a melting point of 54-56°C.
Eigenschaften
CAS-Nummer |
1621-32-5 |
|---|---|
Produktname |
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate |
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
ethyl 1-[(4-methylphenyl)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-3-16-13(15)14(8-9-14)10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
CMPPICYVULJWRY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC1)CC2=CC=C(C=C2)C |
Kanonische SMILES |
CCOC(=O)C1(CC1)CC2=CC=C(C=C2)C |
Andere CAS-Nummern |
1621-32-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



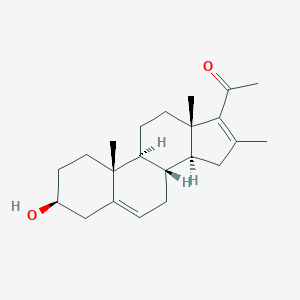
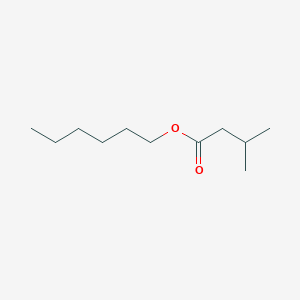


![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)
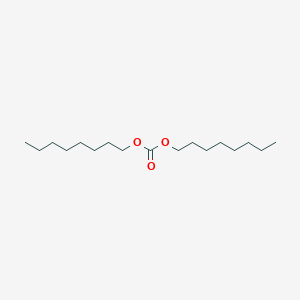
![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
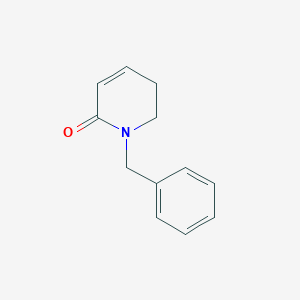
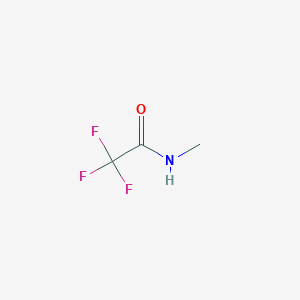
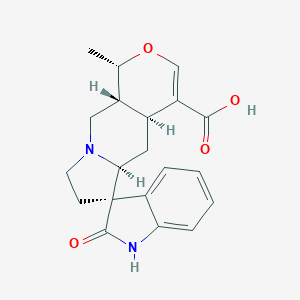
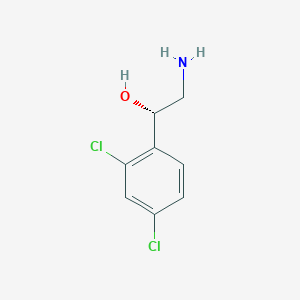
![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)
